molecular formula C29H33NO10 B1212860 N,N-Dimethyldaunorubicin

N,N-Dimethyldaunorubicin

Cat. No.: B1212860
M. Wt: 555.6 g/mol
InChI Key: MNZPHZWBCGOICS-ORRXYWJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N,N-Dimethyldaunorubicin is a complex organic molecule with a unique structure. It features multiple hydroxyl groups, a methoxy group, and a dimethylamino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyldaunorubicin involves multiple steps, including the formation of the tetrahydropyran ring and the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyldaunorubicin: undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyldaunorubicin: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyldaunorubicin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N,N-Dimethyldaunorubicin: can be compared with other similar compounds, such as:

    Tetracycline: An antibiotic with a similar tetracyclic structure.

    Doxorubicin: An anticancer drug with a similar anthracycline structure.

    Minocycline: Another tetracycline antibiotic with similar functional groups.

These comparisons highlight the unique features of This compound

Properties

Molecular Formula

C29H33NO10

Molecular Weight

555.6 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)9-19(39-12)40-18-11-29(37,13(2)31)10-15-21(18)28(36)23-22(26(15)34)25(33)14-7-6-8-17(38-5)20(14)27(23)35/h6-8,12,16,18-19,24,32,34,36-37H,9-11H2,1-5H3/t12-,16-,18-,19-,24+,29-/m0/s1

InChI Key

MNZPHZWBCGOICS-ORRXYWJWSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O

Synonyms

N,N-dimethyldaunomycin
N,N-dimethyldaunorubicin
N,N-dimethyldaunorubicin hydrochloride

Origin of Product

United States

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